Momordioside F1
CAS No.:
Cat. No.: VC13787237
Molecular Formula: C37H60O8
Molecular Weight: 632.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H60O8 |
|---|---|
| Molecular Weight | 632.9 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-[[8-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+ |
| Standard InChI Key | MQGABSJZVJOSCX-OQLLNIDSSA-N |
| Isomeric SMILES | CC(C/C=C/C(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
| SMILES | CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
| Canonical SMILES | CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
| Melting Point | 183 - 187 °C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Momordicoside F1 is classified as a cucurbitane-type triterpene glycoside, characterized by a 30-carbon skeleton derived from the cyclization of squalene. Its IUPAC name, , reflects its complex stereochemistry and functional groups . The compound’s glycosidic moiety is attached at the C-3 position of the triterpene aglycone, a common feature enhancing bioavailability and target specificity in cucurbitacins .
Table 1: Physicochemical Properties of Momordicoside F1
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 632.879 g/mol | |
| CAS Number | 81348-81-4 | |
| Density | ||
| Boiling Point | ||
| Water Solubility (25°C) | ||
| LogP | 4.77 |
Spectroscopic Characterization
The structural elucidation of Momordicoside F1 relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data include:
-
-NMR: Signals at (olefinic proton) and (anomeric proton of glucose) confirm unsaturation and glycosidic linkage .
-
-NMR: Resonances corresponding to seven methyl groups () and oxygenated carbons () validate the cucurbitane scaffold .
-
High-Resolution MS: A molecular ion peak at aligns with the molecular formula .
Isolation and Biosynthetic Origins
Extraction from Momordica charantia
Momordicoside F1 is obtained via bioassay-guided fractionation of ethanolic extracts from Momordica charantia fruits. The process involves:
-
Maceration: Dried fruits are soaked in ethanol to extract polar constituents.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between water and ethyl acetate, with the aqueous phase further fractionated using n-butanol .
-
Chromatography: Silica gel column chromatography and preparative HPLC isolate Momordicoside F1 at purities exceeding 95% .
Biosynthetic Pathway
Cucurbitacins are synthesized via the mevalonate pathway, with oxidosqualene cyclase catalyzing the formation of the cucurbitane backbone. Subsequent oxidations and glycosylations introduce functional groups critical for bioactivity .
Pharmacological Activities
Antiproliferative Effects
Momordicoside F1 demonstrates dose-dependent inhibition of cancer cell proliferation:
Table 2: Antiproliferative Activity of Momordicoside F1
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization, though detailed pathways remain under investigation .
Comparative Efficacy
Among 15 cucurbitacins isolated from Momordica charantia, Momordicoside F1 exhibits intermediate potency, outperforming Momordicoside U but underperforming Charantoside A in MCF-7 models .
Analytical Profiling and Quality Control
HPLC-ELSD Fingerprinting
A standardized HPLC-ELSD method resolves Momordicoside F1 at (C18 column, acetonitrile-water gradient) . This profile ensures batch consistency in preclinical studies.
Table 3: HPLC-ELSD Parameters for Momordicoside F1
| Parameter | Value |
|---|---|
| Column | C18 () |
| Mobile Phase | Acetonitrile:Water (65:35 to 85:15) |
| Flow Rate | |
| Detection | ELSD (evaporator temp: ) |
Future Directions and Challenges
Structural Optimization
-
Glycoside Engineering: Modifying the sugar moiety to enhance solubility and bioavailability.
-
Prodrug Synthesis: Masking hydroxyl groups to improve pharmacokinetics.
Mechanistic Studies
Elucidating molecular targets (e.g., STAT3, NF-κB) and synergies with chemotherapeutic agents (e.g., cisplatin) is critical for clinical translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume